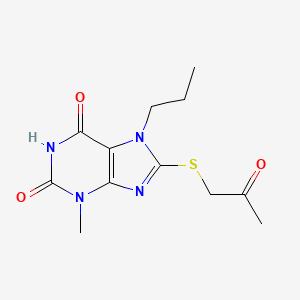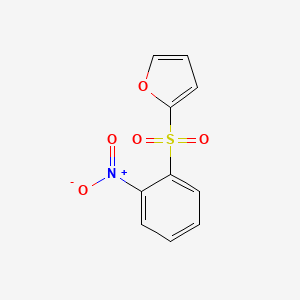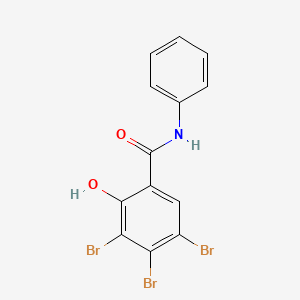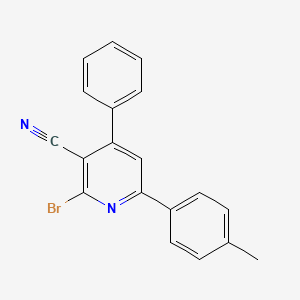
3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C12H16N4O3S. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of DNA and RNA. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a propylsulfanyl group, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydroxyl derivatives.
Applications De Recherche Scientifique
3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Isopropyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione
- 7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
Compared to similar compounds, 3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione stands out due to its specific substitution pattern, which may confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C12H16N4O3S |
|---|---|
Poids moléculaire |
296.35 g/mol |
Nom IUPAC |
3-methyl-8-(2-oxopropylsulfanyl)-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H16N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h4-6H2,1-3H3,(H,14,18,19) |
Clé InChI |
HMLZEXXZLVEQGR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)



![2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11995220.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
